REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[N:7][C:8]([F:12])=[C:9]([CH3:11])[CH:10]=1)(=O)C>[OH-].[Na+]>[F:12][C:8]1[C:9]([CH3:11])=[CH:10][C:5]([OH:4])=[CH:6][N:7]=1 |f:1.2|
|
Name
|
product
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=NC(=C(C1)C)F
|
Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After complete consumption of the starting material the solution
|
Type
|
ADDITION
|
Details
|
was neutralized by addition of HCl
|
Type
|
EXTRACTION
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Details
|
The aqueous mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |